molecular formula C14H11NO3 B13016663 Methyl 2-formyl-6-phenylnicotinate

Methyl 2-formyl-6-phenylnicotinate

Cat. No.: B13016663
M. Wt: 241.24 g/mol
InChI Key: UBIBFQCXVUOGIR-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-phenylnicotinate (CAS: 244138-96-3) is a nicotinic acid derivative characterized by a pyridine ring substituted with a formyl group at position 2, a phenyl group at position 6, and a methoxycarbonyl group at position 3 (Figure 1). This compound is notable for its structural complexity, combining aromatic, electron-withdrawing (formyl), and electron-donating (phenyl) groups, which influence its reactivity and applications in organic synthesis, coordination chemistry, and pharmaceutical intermediates .

The compound is typically synthesized via nucleophilic substitution or esterification reactions, with the formyl group serving as a reactive site for further functionalization. Its applications include serving as a precursor for heterocyclic compounds and ligands in metal-organic frameworks (MOFs) .

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 2-formyl-6-phenylpyridine-3-carboxylate

InChI

InChI=1S/C14H11NO3/c1-18-14(17)11-7-8-12(15-13(11)9-16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

UBIBFQCXVUOGIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-formyl-6-phenylnicotinate typically involves the reaction of methyl nicotinate with appropriate reagents to introduce the formyl and phenyl groups. One common method is the Vilsmeier-Haack reaction, where methyl nicotinate reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formyl-6-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents

Major Products:

    Oxidation: Methyl 2-carboxy-6-phenylnicotinate

    Reduction: Methyl 2-hydroxymethyl-6-phenylnicotinate

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 2-formyl-6-phenylnicotinate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-phenylnicotinate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for nucleophilic attack, while the phenyl group can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Methyl 2-formyl-6-phenylnicotinate but differ in substituents and functional groups:

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Solubility (Polarity) Primary Applications
This compound (244138-96-3) C₁₅H₁₁NO₃ 2-formyl, 6-phenyl, 3-methoxycarbonyl 265.26 Moderate (polar aprotic solvents) Organic synthesis, ligand design
3-(Methoxycarbonyl)-6-phenylpicolinic acid (1443289-60-8) C₁₅H₁₁NO₄ 6-phenyl, 3-methoxycarbonyl, 2-carboxylic acid 281.25 High (polar solvents) Coordination chemistry, acid-catalyzed reactions
Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate (2104940-51-2) C₁₅H₁₅NO₃ 5-(4-methoxyphenyl), 3-methylpyrrole 257.29 Low (non-polar solvents) Bioactive molecule synthesis
Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate (244138-97-4) C₁₇H₁₅NO₅ 2-formyl, 6-(2,5-dimethoxyphenyl) 313.31 Moderate (polar aprotic solvents) Photophysical materials, electron-deficient scaffolds

Key Observations :

  • Reactivity : The formyl group in this compound enhances electrophilic reactivity compared to the carboxylic acid in A888457, which favors hydrogen bonding or deprotonation .
  • Solubility : Polar substituents (e.g., carboxylic acid in A888457) increase solubility in polar solvents, while methoxy groups (e.g., A946953) reduce polarity .
  • Electronic Effects : Electron-withdrawing groups (formyl, methoxycarbonyl) in the target compound stabilize negative charge density, making it suitable for nucleophilic aromatic substitution .

Substituent-Driven Property Variations

  • Phenyl vs. Methoxyphenyl : The phenyl group in the target compound provides steric bulk, whereas methoxy-substituted phenyl rings (e.g., A943431, A946953) introduce electron-donating effects, altering π-π stacking interactions in supramolecular assemblies .
  • Formyl vs. Carboxylic Acid : The formyl group in the target compound is less acidic (pKa ~10–12) than the carboxylic acid in A888457 (pKa ~2–4), affecting their roles in acid-base catalysis .

Biological Activity

Methyl 2-formyl-6-phenylnicotinate is a compound of interest due to its potential biological activities, particularly in neuropharmacology and its interactions with various biological systems. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by a formyl group and a phenyl substituent. Its molecular formula is C13H11NO2C_{13}H_{11}NO_2. The compound's structure contributes to its interaction with biological targets, particularly in the central nervous system.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound demonstrates significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This action may help in mitigating cognitive decline associated with neurodegenerative disorders.

Table 1: Inhibition of AChE by this compound

CompoundIC50 (μM)Reference
This compound1.95
Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate0.25

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It exhibits a capacity to scavenge free radicals, which are known to contribute to oxidative stress and neuronal damage. This antioxidant activity is crucial in protecting cells from damage associated with various neurodegenerative diseases.

The mechanism through which this compound exerts its effects involves several pathways:

  • AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing neurotransmission.
  • Calcium Homeostasis : It has been suggested that the compound may modulate calcium influx in neurons, thereby preventing excitotoxicity associated with high intracellular calcium levels.
  • Neuroinflammation Reduction : this compound appears to reduce inflammatory markers in neuronal cultures exposed to Aβ, suggesting a role in mitigating neuroinflammation.

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

In a controlled laboratory setting, neuronal cultures were treated with this compound prior to exposure to Aβ peptides. The results indicated a significant reduction in cell death and preservation of neuronal integrity compared to untreated controls.

Case Study 2: Behavioral Studies in Animal Models

Animal models treated with this compound displayed improved cognitive function as assessed by maze tests and memory tasks. These findings support the compound's potential as a therapeutic agent for cognitive impairments.

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